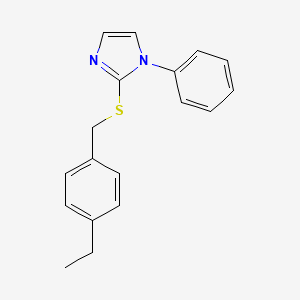

N~1~-1H-benzimidazol-2-yl-N~2~-isonicotinoylleucinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives, including those similar to N1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are known for their roles in drug development, particularly as therapeutic agents due to their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties (Salahuddin, Shaharyar, & Mazumder, 2017).

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. A specific approach for synthesizing benzimidazole-based compounds includes reactions that introduce various substituents, enhancing their biological activity and chemical properties. For instance, derivatives have been synthesized to improve potency as xanthine oxidase inhibitors through structure-based drug design, indicating the versatility of benzimidazole scaffolds in medicinal chemistry (Zhang et al., 2019).

Molecular Structure Analysis

Structural studies of benzimidazole derivatives, including X-ray crystallography, reveal detailed insights into their molecular conformations and interactions. The structural determination of these compounds aids in understanding their biological interactions and pharmacological activities. NMR and crystallographic analyses provide essential information on the conformation and stereochemistry of these molecules, which is crucial for their biological functions and interactions with biological targets (Raouafi et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including substitutions and condensations, that alter their chemical structure and, consequently, their biological activity. The reactivity of these compounds towards different reagents reflects their versatile chemistry, allowing for the development of a wide range of derivatives with tailored properties for specific applications (Pawar et al., 2004).

Applications De Recherche Scientifique

Synthesis and Reactivity

N-(-1H-Benzimidazol-2-yl) imidates, closely related to N1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide, have shown potential in synthesizing new chemical compounds. For instance, the reaction of these imidates with chlorophosphoramide and dichlorophosphoramide has yielded new derivative compounds, characterized by various spectroscopic techniques (Raouafi, Boujlel, & Benkhoud, 2004).

Applications in Chemistry and Biology

Benzothiazole- and Benzimidazole-based Heterocycles Synthesis : Research demonstrates the synthesis of new compounds from 1-(1-methylbenzimidazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one, which could be a stepping stone for the synthesis of N

1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide-related compounds (Darweesh et al., 2016).Structural Studies : N-[1-(N,N,N′,N′-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester, structurally related to the compound , was prepared and its structure determined by X-ray diffraction, which is crucial for understanding its chemical behavior (Raouafi et al., 2005).

Fluorescent Chemosensors : Compounds such as 2-(2-Aminophenyl)-1H-benzimidazole, which share a core structure with N

1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide, have been used in creating chemosensors for detecting aluminum ions in living cells (Shree et al., 2019).Antiviral Research : Benzimidazole derivatives have shown potential in inhibiting the NTPase/Helicase of HCV and related Flaviviridae, an important aspect for developing antiviral therapies (Bretner et al., 2005).

Antioxidant Properties : Studies on benzimidazole derivatives reveal their efficacy in inhibiting lipid peroxidation in rat liver, suggesting potential antioxidant applications (Kuş et al., 2004).

Anti-inflammatory Activity : Recent research on N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivatives indicates significant anti-inflammatory potential, which could guide the development of related compounds (Bhor & Sable, 2022).

Corrosion Inhibition : Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, which is a significant application in materials science (Rouifi et al., 2020).

Propriétés

IUPAC Name |

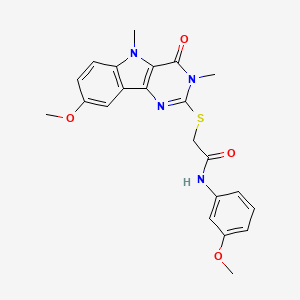

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-25-17-9-8-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-6-5-7-14(10-13)29-3/h5-11H,12H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGUEWHAIQPRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)